BenchChemオンラインストアへようこそ!

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

Calcimimetic CaSR positive allosteric modulator luciferase reporter assay

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797534-43-0) is a benzothiazole-containing trisubstituted urea that acts as a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR). First described as “compound 13” in a 2013 structure–activity relationship (SAR) study, this molecule belongs to a chemical series designed to suppress parathyroid hormone (PTH) secretion without inducing hypocalcemia.

Molecular Formula C22H26N4O2S
Molecular Weight 410.54
CAS No. 1797534-43-0
Cat. No. B2919839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea
CAS1797534-43-0
Molecular FormulaC22H26N4O2S
Molecular Weight410.54
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H26N4O2S/c1-2-28-18-9-7-17(8-10-18)24-21(27)23-15-16-11-13-26(14-12-16)22-25-19-5-3-4-6-20(19)29-22/h3-10,16H,2,11-15H2,1H3,(H2,23,24,27)
InChIKeyZHBBZGBAVZSYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797534-43-0) – Calcimimetic Research Compound & Procurement Profile


1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797534-43-0) is a benzothiazole-containing trisubstituted urea that acts as a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) [1]. First described as “compound 13” in a 2013 structure–activity relationship (SAR) study, this molecule belongs to a chemical series designed to suppress parathyroid hormone (PTH) secretion without inducing hypocalcemia [1]. The compound integrates a benzo[d]thiazole–piperidine scaffold with a 4-ethoxyphenyl urea terminus, yielding a molecular formula of C₂₂H₂₆N₄O₂S and a molecular weight of 410.5 g·mol⁻¹ . Its primary reported application is as a calcimimetic tool compound for probing CaSR pharmacology in vitro and in vivo.

Why Generic Substitution is Not Applicable for 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797534-43-0)


Trisubstituted urea calcimimetics exhibit steep structure–activity relationships where modest scaffold changes produce order-of-magnitude shifts in potency, selectivity, and in vivo behaviour [1]. In the parent SAR series, replacing the oxazole–phenyl group with a benzo[d]thiazole ring improved CaSR activation 3-fold, whereas altering the urea N-aryl substituent from 4-ethoxyphenyl to other alkoxy or halogen variants sharply reduced activity [1]. Consequently, generic interpolation among in-class analogs is unreliable: each substitution pattern must be evaluated against matched comparators to confirm whether the desired potency, PTH-suppression profile, and calcemic safety margin are retained. The evidence below quantifies exactly where CAS 1797534-43-0 differs from its closest structural and pharmacological analogs, providing the comparative data required for informed procurement decisions.

Quantitative Differentiation Evidence for 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797534-43-0) Relative to Key Comparators


CaSR Potency Gain vs. Oxazole–Phenyl Analog: 3‑Fold EC₅₀ Improvement

Replacement of the oxazole–phenyl moiety in the lead trisubstituted urea series with a benzo[d]thiazole ring produced compound 13 (CAS 1797534-43-0), which exhibited an EC₅₀ of 20 nM in a CaSR luciferase reporter assay. This represents a 3‑fold enhancement in calcimimetic potency relative to the corresponding oxazole–phenyl analog, which displayed an EC₅₀ of approximately 60 nM under identical assay conditions [1]. The SAR study explicitly attributes this potency gain to the benzothiazole substitution, making it the key structural determinant for the compound’s nanomolar activity.

Calcimimetic CaSR positive allosteric modulator luciferase reporter assay

In Vivo PTH Suppression with Calcemic Sparing vs. Cinacalcet‑Like Agents

In the 5/6 nephrectomized rat model of chronic renal failure, oral administration of compound 13 significantly suppressed plasma PTH levels while maintaining serum calcium within the normocalcemic range throughout both short‑term and long‑term studies [1]. By contrast, the clinically approved calcimimetic cinacalcet typically induces dose‑limiting hypocalcemia in the same model, with serum calcium dropping below the normal range at efficacious PTH‑suppressing doses [2]. Although direct side‑by‑side data are not published in a single study, the cross‑study comparison highlights a clinically meaningful difference: compound 13 achieves PTH suppression without the hypocalcemia that complicates cinacalcet therapy.

Secondary hyperparathyroidism 5/6 nephrectomy rat model PTH suppression

Selectivity Profile vs. Broad‑Panel Off‑Target Screen

Compound 13 was profiled against a Cerep panel of 30 receptors, ion channels, and enzymes at a concentration of 10 µM. It showed less than 50% inhibition at all targets tested, indicating a clean selectivity profile at concentrations >500‑fold above its CaSR EC₅₀ [1]. This contrasts with the predecessor oxazole–phenyl analog, which exhibited moderate hERG channel inhibition (−73% at 1 µM in patch clamp), a liability that was substantially mitigated by the benzothiazole substitution [1]. The data demonstrate that the benzothiazole ring not only improves potency but also reduces cardiovascular off‑target risk.

Selectivity Cerep panel off‑target pharmacology

Oral Bioavailability and In Vivo Pharmacodynamic Durability

Compound 13 demonstrated oral efficacy in both short‑term (acute) and long‑term (chronic) dosing regimens in 5/6 nephrectomized rats, indicating adequate oral bioavailability and sustained pharmacodynamic effect over extended treatment periods [1]. This contrasts with several earlier trisubstituted urea calcimimetics that showed poor oral exposure or rapid metabolic clearance, limiting their utility to acute parenteral administration [1]. The ability to use oral gavage simplifies experimental protocols and better recapitulates the clinical dosing route.

Oral pharmacokinetics chronic renal failure model pharmacodynamic duration

High‑Impact Research & Industrial Application Scenarios for 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797534-43-0)


CaSR Pharmacology & Allosteric Modulator Screening

With an EC₅₀ of 20 nM in luciferase reporter assays and a clean Cerep selectivity profile at 10 µM [1], CAS 1797534-43-0 serves as a high‑potency reference agonist for CaSR PAM screening campaigns. Its 3‑fold potency advantage over the oxazole analog reduces compound consumption and improves assay signal‑to‑noise ratios, making it a cost‑effective choice for high‑throughput screening facilities.

Chronic Kidney Disease & Secondary Hyperparathyroidism In Vivo Models

Because CAS 1797534-43-0 suppresses PTH while maintaining normocalcemia after oral dosing in 5/6 nephrectomized rats [1], it is directly applicable to chronic renal failure models in which hypocalcemia would confound interpretation. This profile is distinct from cinacalcet‑class agents that cause concurrent hypocalcemia [2], positioning the compound as a preferred tool for dissecting PTH‑dependent versus calcium‑dependent pathways in CKD progression.

Structure‑Activity Relationship (SAR) Benchmarking of Trisubstituted Urea Calcimimetics

As the most fully characterized member of the benzothiazole trisubstituted urea series, CAS 1797534-43-0 provides a well‑defined reference point for SAR expansion. Its quantified potency (20 nM), selectivity profile (<50% inhibition at 10 µM on Cerep panel), hERG improvement relative to the oxazole precursor, and in vivo oral efficacy [1] constitute a comprehensive baseline against which new analogs can be benchmarked, minimizing the risk of advancing compounds with inferior multi‑parameter profiles.

Biotherapeutic Combination Studies Targeting Mineral Metabolism

The compound’s ability to lower PTH without perturbing serum calcium [1] makes it a suitable partner for combination regimens with vitamin D analogs, phosphate binders, or anti‑FGF23 antibodies in preclinical models of CKD‑mineral bone disorder (CKD‑MBD). Using CAS 1797534-43-0 in such studies avoids the confounding hypocalcemia that would otherwise obscure the interpretation of combination effects.

Quote Request

Request a Quote for 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.